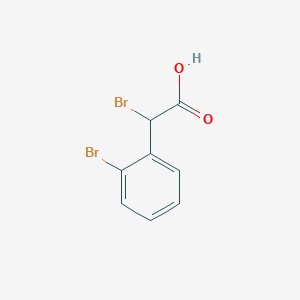

2-Bromo-2-(2-bromophenyl)acetic acid

Descripción general

Descripción

2-Bromo-2-(2-bromophenyl)acetic acid is a chemical compound used as a starting reagent in the synthesis of 8-methoxy-2-tetralone and in the preparation of di-and tri-substituted 2-oxopiperazines on solid support . It is also employed as a pharmaceutical intermediate and used in organic synthesis .

Synthesis Analysis

The synthesis of 2-Bromo-2-(2-bromophenyl)acetic acid involves several steps. It can be synthesized from Phenylacetic acid . It is also used as a reactant to prepare polymandelide by reacting with triethylamine and α-Mercaptophenylacetic acid by treating with sodium hydrosulfide (NaSH·H2O) .Molecular Structure Analysis

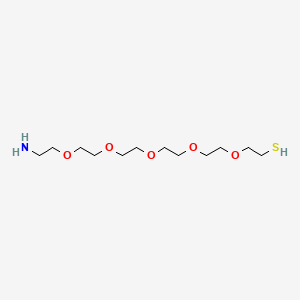

The molecular formula of 2-Bromo-2-(2-bromophenyl)acetic acid is C8H7BrO2. It has a molecular weight of 215.04 .Chemical Reactions Analysis

2-Bromo-2-(2-bromophenyl)acetic acid can be used as a starting reagent in the synthesis of 8-methoxy-2-tetralone and in the preparation of di-and tri-substituted 2-oxopiperazines on solid support . It can also be used as an inhibitor of mammalian collagenase and elastase .Physical And Chemical Properties Analysis

2-Bromo-2-(2-bromophenyl)acetic acid is almost white to light beige crystals or powder . It has a melting point of 82-83 °C (lit.) and a boiling point of 120-121 °C (Press: 0.02 Torr). Its density is 1.643±0.06 g/cm3 (Predicted). It is soluble in Methanol .Aplicaciones Científicas De Investigación

Synthesis of 8-Methoxy-2-Tetralone

2-Bromo-2-(2-bromophenyl)acetic acid is used as a starting reagent in the synthesis of 8-methoxy-2-tetralone . This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation of Di- and Tri-substituted 2-Oxopiperazines

This compound has been used in the preparation of di- and tri-substituted 2-oxopiperazines on solid support . These 2-oxopiperazines are important because they are found in many biologically active compounds and pharmaceuticals.

Inhibitor of Mammalian Collagenase and Elastase

2-Bromo-2-(2-bromophenyl)acetic Acid can be used as an inhibitor of mammalian collagenase and elastase . These enzymes are involved in tissue remodeling and diseases such as arthritis and cancer.

Preparation of Polymandelide

α-Bromophenylacetic acid can be used as a reactant to prepare Polymandelide by reacting with triethylamine . Polymandelides are a class of compounds that have shown promising biological activities.

Preparation of α-Mercaptophenylacetic Acid

α-Bromophenylacetic acid can be used to prepare α-Mercaptophenylacetic acid by treating with sodium hydrosulfide (NaSH·H2O) . This compound is a useful intermediate in organic synthesis.

Molecular Simulation Visualizations

2-(2-Bromophenyl)acetic acid can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations . These visualizations can help researchers understand the behavior of molecules in different environments.

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Bromo-2-(2-bromophenyl)acetic acid is known to inhibit mammalian collagenase and elastase . These enzymes play crucial roles in the breakdown of collagen in connective tissues and are involved in various physiological and pathological processes.

Mode of Action

The compound interacts with its targets, collagenase and elastase, by binding to their active sites, thereby inhibiting their activity . This results in the prevention of collagen breakdown in the tissues.

Biochemical Pathways

The inhibition of collagenase and elastase affects the collagen metabolism pathway. Under normal conditions, these enzymes break down collagen, a major component of the extracellular matrix in various tissues. By inhibiting these enzymes, 2-Bromo-2-(2-bromophenyl)acetic acid helps maintain the structural integrity of these tissues .

Result of Action

The primary molecular effect of 2-Bromo-2-(2-bromophenyl)acetic acid is the inhibition of collagenase and elastase activity. This leads to a decrease in collagen breakdown, thereby potentially contributing to the maintenance of tissue structure and function .

Propiedades

IUPAC Name |

2-bromo-2-(2-bromophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQRTBNBJISKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-(2-bromophenyl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

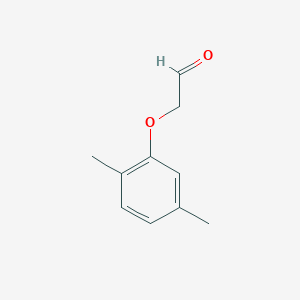

![2-[(3,4-Dimethylphenyl)oxy]acetaldehyde](/img/structure/B3098939.png)

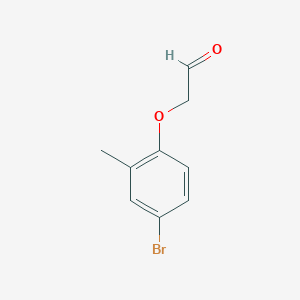

![4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione](/img/structure/B3098982.png)